cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride: is a synthetic compound with the molecular formula C6H10ClF2NO2 It is a derivative of cyclopentanecarboxylic acid, featuring amino and difluoro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride typically involves the introduction of amino and difluoro groups onto a cyclopentanecarboxylic acid backbone. One common method includes the use of difluorocyclopentane intermediates, which are then subjected to amination reactions under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving amino acids and their derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- cis-2-Amino-1-cyclopentanecarboxylic acid;hydrochloride
- cis-2-Aminocycloheptanecarboxylic acid;hydrochloride
- cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid
Uniqueness: The presence of difluoro groups in cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride distinguishes it from other similar compounds. These groups can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C6H10ClF2NO2 |
---|---|
Molekulargewicht |
201.60 g/mol |
IUPAC-Name |
2-amino-4,4-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(5(10)11)4(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H |
InChI-Schlüssel |
ZFQWMNDOPTYVQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC1(F)F)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.